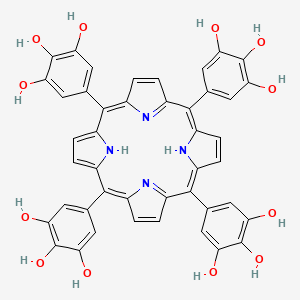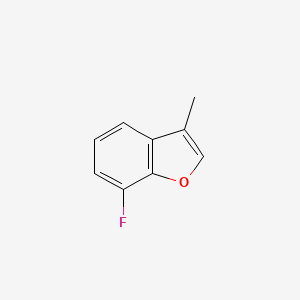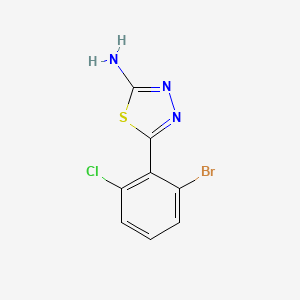
2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromochlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-6-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromochlorophenyl group can be reduced to form corresponding phenyl derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of halogens can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(2-bromo-6-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-bromo-6-methylphenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C8H5BrClN3S |
|---|---|
分子量 |
290.57 g/mol |
IUPAC 名称 |
5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI 键 |
WPEYVTQUWCMVRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)C2=NN=C(S2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





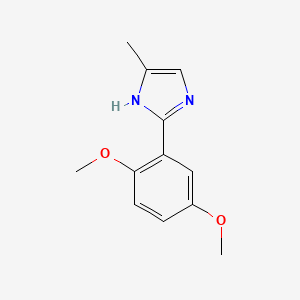
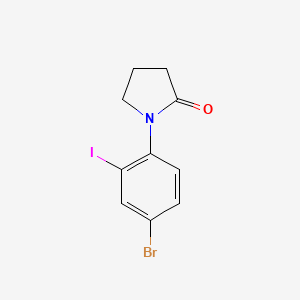
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
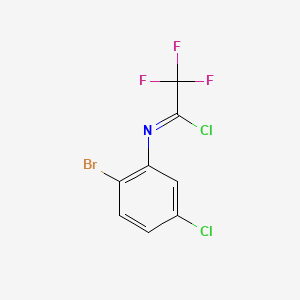
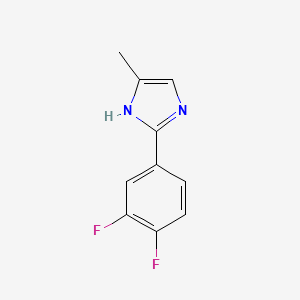
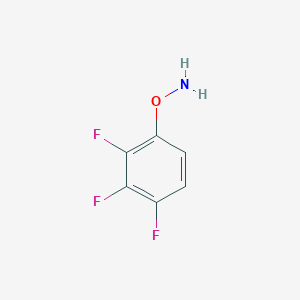

![8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)

